molecular formula C10H11FOS B1283539 4-[(4-Fluorophenyl)thio]butan-2-one CAS No. 142038-16-2

4-[(4-Fluorophenyl)thio]butan-2-one

Cat. No.: B1283539
CAS No.: 142038-16-2
M. Wt: 198.26 g/mol
InChI Key: OBEQFWIFNCWDBF-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)thio]butan-2-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluorophenyl group attached to a butanone backbone via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)thio]butan-2-one typically involves the reaction of 1-bromo-4-fluorobenzene with butanone in the presence of a suitable base and a sulfur source. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Fluorophenyl)thio]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(4-Fluorophenyl)thio]butan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)thio]butan-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfur atom can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-[(4-Chlorophenyl)thio]butan-2-one
  • 4-[(4-Bromophenyl)thio]butan-2-one
  • 4-[(4-Methylphenyl)thio]butan-2-one

Comparison: 4-[(4-Fluorophenyl)thio]butan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEQFWIFNCWDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566651
Record name 4-[(4-Fluorophenyl)sulfanyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142038-16-2
Record name 4-[(4-Fluorophenyl)sulfanyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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